Pimavanserin is a potent and selective serotonin 5-HT2A receptor inverse agonist/antagonist. [] Unlike typical antipsychotics, it does not exhibit significant affinity for dopaminergic, histaminergic, muscarinic, or adrenergic receptors. [, , ] This selectivity makes pimavanserin particularly valuable in research settings for studying the role of the 5-HT2A receptor in various physiological and pathological processes.
Pimavanserin is a novel compound primarily developed for the treatment of Parkinson's disease psychosis. It is classified as an atypical antipsychotic and functions as a selective inverse agonist at the serotonin 2A receptor. Approved under the trade name NUPLAZID, it represents a significant advancement in managing neuropsychiatric symptoms associated with Parkinson's disease. Pimavanserin's unique mechanism allows it to mitigate psychotic symptoms without exacerbating motor dysfunction, a common issue with traditional antipsychotics.
Pimavanserin was developed by Acadia Pharmaceuticals and received approval from the U.S. Food and Drug Administration in April 2016. It is classified under the category of serotonin receptor modulators, specifically targeting the serotonin 2A receptor. The compound is often referred to in scientific literature using its chemical name, 1-(4-fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea, or its hemi-tartrate form for pharmaceutical applications.
The synthesis of pimavanserin involves several key steps:
The entire synthesis can be performed under controlled conditions, typically at temperatures ranging from ambient to 100°C, ensuring optimal yield and purity.
Pimavanserin's molecular formula is C_17H_19FN_2O_2, with a molecular weight of approximately 302.34 g/mol. The compound features a complex structure that includes:
The structural representation highlights its potential interactions with serotonin receptors due to the spatial arrangement of its functional groups.
Pimavanserin undergoes various chemical reactions during its synthesis:
These reactions are characterized by their specificity and efficiency, allowing for high yields of pure pimavanserin.
Pimavanserin acts primarily as an inverse agonist at the serotonin 2A receptor. This action leads to a decrease in receptor activity compared to a neutral antagonist, effectively modulating neurotransmission pathways implicated in psychosis. By selectively targeting this receptor without significantly affecting dopamine pathways, pimavanserin alleviates psychotic symptoms while minimizing adverse effects typical of conventional antipsychotics .
Pimavanserin appears as a white to off-white crystalline powder. Its solubility varies depending on the solvent used, with better solubility in organic solvents compared to water.
Analytical methods such as ultra-high performance liquid chromatography have been developed to assess its purity and stability over time .
Pimavanserin is primarily used in clinical settings for treating hallucinations and delusions associated with Parkinson's disease psychosis. Its unique pharmacological profile allows it to be effective without worsening motor symptoms, making it particularly valuable for patients already experiencing movement disorders. Research continues into its potential applications for other neuropsychiatric conditions due to its selective action on serotonin receptors .
The development of pimavanserin (Nuplazid®) was driven by the need to treat Parkinson’s disease psychosis (PDP) without exacerbating motor symptoms. Traditional antipsychotics block dopamine D₂ receptors, worsening Parkinsonian motor deficits. Research revealed that atypical antipsychotics like clozapine alleviate PDP via potent inverse agonism at serotonin 5-HT₂ₐ receptors, not D₂ blockade [2] [10]. This key insight led to the hypothesis that a selective 5-HT₂ₐ inverse agonist could provide antipsychotic efficacy without motor side effects [2].
Pimavanserin’s design prioritized:
Molecular modeling confirmed that pimavanserin forms a salt bridge with Asp₁₅₅ in the 5-HT₂ₐ binding pocket and occupies a hydrophobic region via fluoro benzyl ring interactions with Ser₁₅₉, Ile₁₆₃, Phe₂₄₃, and Phe₃₃₂ [1] [4]. This precise engagement underlies its functional selectivity.
The R-SAT™ functional assay was instrumental in identifying pimavanserin. This high-throughput platform detects ligand-dependent proliferation responses in NIH-3T3 cells expressing target GPCRs. Unlike traditional assays, R-SAT™ amplifies constitutive receptor activity over 5–6 days, enabling sensitive detection of inverse agonism [2] [7]:
Key advantages for 5-HT₂ₐ screening:
Using R-SAT™, Acadia Pharmaceuticals screened chemical libraries and discovered AC-90179—a potent 5-HT₂ₐ inverse agonist with poor oral bioavailability. This lead compound was optimized to yield pimavanserin, which retained high 5-HT₂ₐ affinity (IC₅₀ = 1.9 nM) and improved pharmacokinetics [2] [8].
Table 1: R-SAT™ vs. Traditional Assays for Detecting 5-HT₂ₐ Constitutive Activity [2] [7]
Assay Method | Detection Sensitivity | Key Advantage | Identified Lead |
---|---|---|---|
R-SAT™ | High (amplifies weak signals) | Measures prolonged receptor activity | AC-90179 → Pimavanserin |
Phosphatidylinositol (PI) Hydrolysis | Low | Measures acute Gq signaling | Limited hit discovery |
Calcium Flux | Moderate | Real-time kinetics | Missed inverse agonists |
SAR studies focused on optimizing three regions of pimavanserin’s scaffold: A-ring (fluorophenyl), B-ring (piperidine), and C-ring (benzyl carbamate) [1] [7]. Key modifications and their impacts include:
Removal reduced inverse agonist potency by 12-fold [1].
B-ring (Piperidine):
Enlarging the ring to azepine decreased 5-HT₂ₐ selectivity due to steric clashes [7].
C-ring (Benzyl Carbamate):
Notably, chirality critically influenced selectivity: (2S,4R)-diastereomers (e.g., pimavanserin) showed 100-fold selectivity over 5-HT₂B and H₁ receptors, whereas (2R,4R)-isomers bound non-selectively [7]. Compound 7-16—a pimavanserin derivative with optimized C-ring substituents—achieved a 50-fold increase in 5-HT₂ₐ antagonist activity (IC₅₀ = 0.54 nM) over the parent molecule [1].
Table 2: Key Structural Modifications and Functional Impacts [1] [7]
Region | Modification | 5-HT₂ₐ Affinity (Kᵢ, nM) | Selectivity vs. 5-HT₂c | Key Effect |
---|---|---|---|---|
A-ring | meta-Fluoro | 0.09 | 40-fold ↑ | Optimal hydrophobic packing |
A-ring | para-Hydroxy | 1.2 | 5-fold ↓ | Metabolism liability |
B-ring | N-Methylpiperidine | 0.11 | 45-fold ↑ | BBB penetration ↑ |
B-ring | Azepine | 8.7 | 3-fold ↓ | 5-HT₂B affinity ↑ |
C-ring | 2-Methylpropyl | 0.15 | 50-fold ↑ | Metabolic stability ↑ |
C-ring | tert-Butyl | 0.28 | 25-fold ↑ | CYP3A4 susceptibility |
Pimavanserin’s CNS efficacy required balancing lipophilicity, molecular weight, and polar surface area (PSA). Key optimizations included:
Adding hydrophilic groups (e.g., hydroxyl) reduced logP to <2.0, impairing BBB penetration [1].
Molecular Weight (MW) and PSA Control:
PSA = 42 Ų (below 60–70 Ų limit for CNS drugs) [10]
Metabolic Stability Enhancements:
These properties enabled efficient BBB penetration, with brain-to-plasma ratios >0.8 in rodent models [2] [8]. Compared to early analogs like AC-90179, pimavanserin’s oral bioavailability increased from <5% to >80% due to these modifications [2].
Table 3: Physicochemical Properties Influencing BBB Penetration [1] [8] [10]
Property | Pimavanserin | AC-90179 (Precursor) | Optimal CNS Range |
---|---|---|---|
Molecular Weight | 427 g/mol | 395 g/mol | <500 g/mol |
logP | 3.8 | 4.2 | 2–5 |
TPSA | 42 Ų | 58 Ų | <60 Ų |
H-bond Donors | 1 | 2 | ≤3 |
H-bond Acceptors | 4 | 5 | ≤7 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5